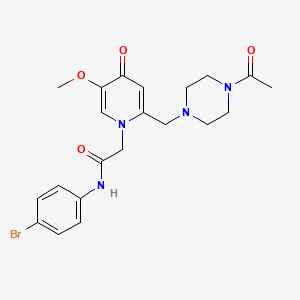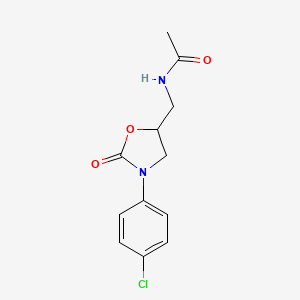![molecular formula C10H13F3O2 B2756402 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2241140-91-8](/img/structure/B2756402.png)
2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound with the CAS Number: 2241140-91-8 . It has a molecular weight of 222.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid” is C10H13F3O2 . The InChI Code is 1S/C10H13F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical form of “2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid” is a powder . It has a molecular weight of 222.21 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
- Application : Researchers have explored the use of 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid in designing transparent MOFs. These frameworks can be tuned to specific pore sizes, allowing controlled interactions with guest molecules .
- Application : Scientists have synthesized hybrid oligomers by combining 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid with proteinogenic α-amino acids. These chiral structures exhibit interesting conformational polymorphism, making them valuable for understanding molecular interactions .
- Application : A tandem reaction allows rapid access to various bicyclo[2.2.2]octane-1-carboxylates. These compounds are synthesized under metal-free, mild conditions with excellent enantioselectivities .
Metal-Organic Frameworks (MOFs) and Transparent Materials
Chiral Hybrid Oligomers
Bicyclo[2.2.2]octane-1-carboxylates Synthesis
Safety And Hazards
The safety information available indicates that “2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid” is associated with certain hazards. The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)9(8(14)15)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCULILOHKXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2756319.png)
![N-(2,5-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756320.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2756326.png)
![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2756327.png)







